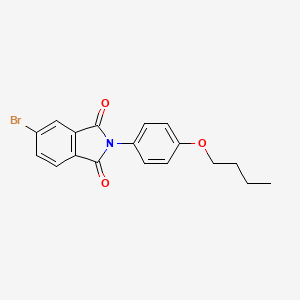amino]methyl}phosphonate](/img/structure/B5235779.png)
diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate, also known as BSMAP, is a chemical compound that has been used in scientific research for various applications. BSMAP is a phosphonate ester that contains a sulfonyl group and a bromophenyl group, which make it a versatile molecule for different research purposes.
作用機序
The mechanism of action of diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate involves the binding of the molecule to specific targets, such as enzymes or proteins, and the inhibition of their activity. This compound is a competitive inhibitor of acetylcholinesterase, meaning that it competes with acetylcholine for binding to the enzyme's active site. The binding of this compound to acetylcholinesterase prevents the breakdown of acetylcholine, leading to an accumulation of the neurotransmitter in the synapse and an increase in its signaling activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the modulation of G protein-coupled receptor function, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, as it can reduce the production of pro-inflammatory cytokines in immune cells.
実験室実験の利点と制限
Diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate has several advantages for lab experiments, including its high purity and stability, its versatility for different research applications, and its ability to inhibit specific enzymes and proteins. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and storage to avoid degradation or contamination.
将来の方向性
There are several future directions for the use of diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate in scientific research, including the development of new inhibitors for enzymes and proteins, the optimization of this compound for imaging applications, and the exploration of its potential therapeutic uses for diseases such as Alzheimer's and cancer. Additionally, the synthesis of this compound derivatives with improved properties and specificity could lead to new research tools and drug candidates.
合成法
The synthesis of diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with methylamine, followed by the reaction of the resulting N-methylsulfonamide with diethyl phosphite. The final product is obtained by the hydrolysis of the diethyl ester with sodium hydroxide. The purity of the synthesized this compound can be confirmed by NMR and mass spectrometry.
科学的研究の応用
Diethyl {[[(4-bromophenyl)sulfonyl](methyl)amino]methyl}phosphonate has been used in various scientific research applications, including as a reagent for the synthesis of other compounds, as a fluorescent probe for imaging cells, and as an inhibitor of proteins and enzymes. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been used as a tool for studying the function of G protein-coupled receptors, which are involved in many physiological processes such as cell signaling and neurotransmission.
特性
IUPAC Name |
4-bromo-N-(diethoxyphosphorylmethyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrNO5PS/c1-4-18-20(15,19-5-2)10-14(3)21(16,17)12-8-6-11(13)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCRYLSNOVQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)S(=O)(=O)C1=CC=C(C=C1)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrNO5PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-acetylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5235696.png)
![2-chloro-N-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidenebenzamide](/img/structure/B5235702.png)
![6-bromo-1-[2-(4-morpholinyl)-2-thioxoethyl]-9H-carbazole](/img/structure/B5235705.png)
![N-(2,4-dichlorophenyl)-4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5235716.png)

![N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-3-nitrobenzamide](/img/structure/B5235723.png)
![N-(4-chlorobenzyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5235730.png)

![(2-methoxyethyl){[3'-(1H-pyrazol-3-yl)-4-biphenylyl]methyl}amine trifluoroacetate](/img/structure/B5235770.png)
![5-ethyl-4-({3-[3-(4-pyridinyl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5235786.png)
![4-(2-furylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5235792.png)
![(2,4-dimethoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B5235799.png)
![2-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5235804.png)
![5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235806.png)